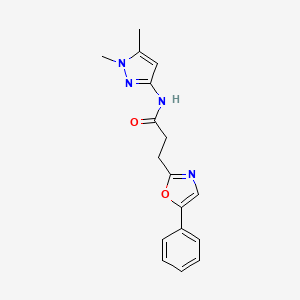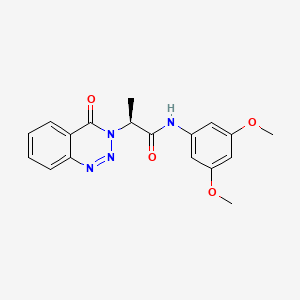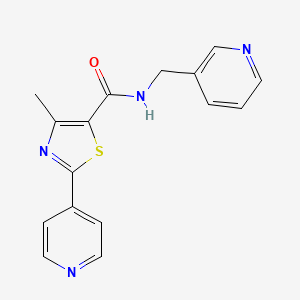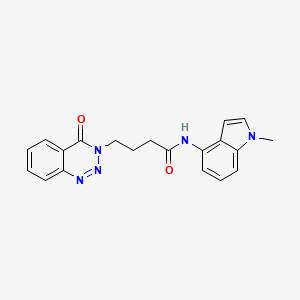
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Oxazole Ring: This involves the cyclization of an α-hydroxy ketone with an amide or nitrile in the presence of a dehydrating agent.
Coupling of the Rings: The pyrazole and oxazole rings are then coupled through a propanamide linker using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and oxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-imidazol-2-yl)propanamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the specific combination of pyrazole and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-15(20-21(12)2)19-16(22)8-9-17-18-11-14(23-17)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,22) |
InChI Key |
YGFABVCPAAQNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11005002.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucyl-L-methionine](/img/structure/B11005003.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B11005009.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005010.png)
![1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline](/img/structure/B11005012.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11005013.png)

![N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11005050.png)

![1-(furan-2-ylmethyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005069.png)

![6-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11005078.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1H-indol-4-yl)acetamide](/img/structure/B11005080.png)
![ethyl (2Z)-2-{[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11005090.png)
